
8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C10H9ClIN3 and a molecular weight of 333.56 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
The synthesis of 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Halogenation: The quinoline derivative undergoes halogenation to introduce the chloro and iodo groups at the 8 and 5 positions, respectively.
Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity .
Chemical Reactions Analysis
8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
4-Chloro-8-methylquinoline: This compound has a similar quinoline structure but differs in the position and type of substituents.
7-Chloroquinoline derivatives: These compounds have been studied for their antimicrobial and antimalarial activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9ClIN3 |
|---|---|
Molecular Weight |
333.55 g/mol |
IUPAC Name |
8-chloro-5-iodo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9ClIN3/c1-14-10-7(13)4-15-9-5(11)2-3-6(12)8(9)10/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
MKFWCJMHLZYMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC2=C(C=CC(=C21)I)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


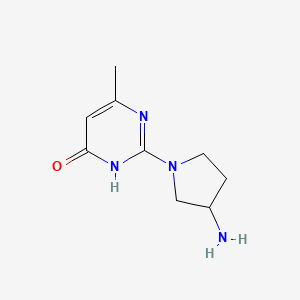
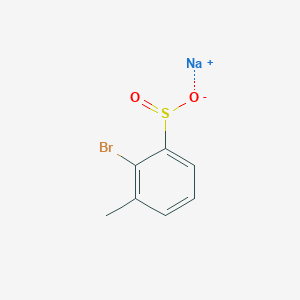
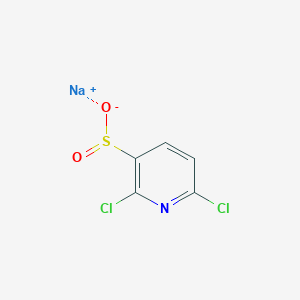
![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)
![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)

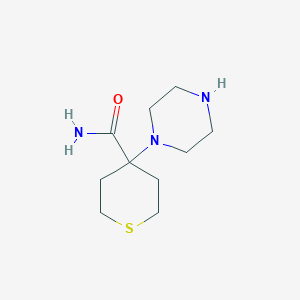
![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
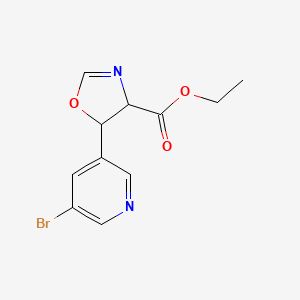
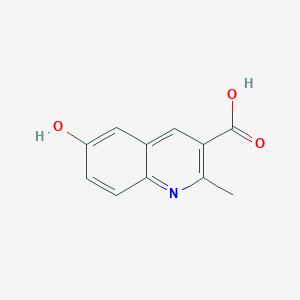
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
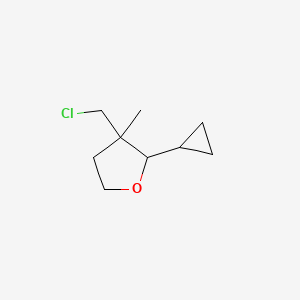
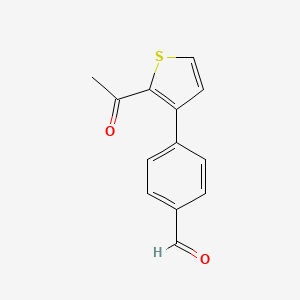
![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)
